N-{4-[(diallylamino)sulfonyl]phenyl}-3-phenylpropanamide N-{4-[(diallylamino)sulfonyl]phenyl}-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1001959
InChI: InChI=1S/C21H24N2O3S/c1-3-16-23(17-4-2)27(25,26)20-13-11-19(12-14-20)22-21(24)15-10-18-8-6-5-7-9-18/h3-9,11-14H,1-2,10,15-17H2,(H,22,24)
SMILES: C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Molecular Formula: C21H24N2O3S
Molecular Weight: 384.5 g/mol

N-{4-[(diallylamino)sulfonyl]phenyl}-3-phenylpropanamide

CAS No.:

Cat. No.: VC1001959

Molecular Formula: C21H24N2O3S

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(diallylamino)sulfonyl]phenyl}-3-phenylpropanamide -

Specification

Molecular Formula C21H24N2O3S
Molecular Weight 384.5 g/mol
IUPAC Name N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-3-phenylpropanamide
Standard InChI InChI=1S/C21H24N2O3S/c1-3-16-23(17-4-2)27(25,26)20-13-11-19(12-14-20)22-21(24)15-10-18-8-6-5-7-9-18/h3-9,11-14H,1-2,10,15-17H2,(H,22,24)
Standard InChI Key FDXWDJYBMRFSSC-UHFFFAOYSA-N
SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Canonical SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator